4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanoic acid
Description
4-(3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanoic acid is a pyridazine derivative featuring a 3-methoxyphenyl substituent at the 3-position of the pyridazine ring and a butanoic acid side chain at the 1-position. The compound’s structure combines a heterocyclic core with aromatic and carboxylic acid functionalities, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-21-12-5-2-4-11(10-12)13-7-8-14(18)17(16-13)9-3-6-15(19)20/h2,4-5,7-8,10H,3,6,9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBHZFATLYOHNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinone core, which is then functionalized with a methoxyphenyl group. The final step involves the introduction of the butanoic acid moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyridazinone core can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
Overview
4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential biological activities. This compound, characterized by a pyridazinone core linked to a methoxyphenyl group and a butanoic acid moiety, has several applications in chemistry, biology, and industry.
Chemistry
The compound serves as a valuable building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties or biological activities.
Biology
This compound has potential applications in biological research:
- Enzyme Inhibition Studies : The compound can be investigated for its ability to inhibit specific enzymes, which is crucial for understanding metabolic pathways and developing therapeutic agents.
- Protein-Ligand Interactions : Its interaction with proteins can be studied to elucidate mechanisms of action and identify potential drug targets.
Pharmaceutical Development
Research indicates that compounds similar to this compound may exhibit pharmacological activities relevant to diseases such as Alzheimer's disease, where cholinesterase inhibition is beneficial .
Case Studies
Several studies have explored the potential of pyridazine derivatives in medicinal chemistry:
- A study on pyridazones indicated their effectiveness as cholinesterase inhibitors, contributing to cognitive enhancement in models of Alzheimer's disease .
- Another investigation focused on the synthesis of related compounds that demonstrated anticancer activity, showing promising results against various cancer cell lines .
Mechanism of Action
The mechanism of action of 4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanoic acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the pyridazinone core can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Implications
- Bioactivity : Sulfonamide derivatives (5a, 5b) are common in medicinal chemistry for targeting enzymes like carbonic anhydrases. The target compound’s carboxylic acid group could enhance solubility for therapeutic applications but may reduce blood-brain barrier penetration compared to sulfonamides .
- Solubility : The acetamido-containing analog (logSw = -1.8402) exhibits moderate aqueous solubility, while the target compound’s carboxylic acid is expected to improve solubility further .
- Electronic Effects : The methoxyphenyl group in the target compound provides electron-donating properties, contrasting with the electron-withdrawing nitro group in 5b, which may influence binding interactions in biological targets .
Biological Activity
4-(3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanoic acid is a complex organic compound characterized by its unique structural features, including a pyridazinone core, a methoxyphenyl substituent, and a butanoic acid moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the regulation of osteoclast differentiation and bone metabolism.
Chemical Structure and Properties
The molecular formula of this compound is C15H16N2O4, with a molecular weight of approximately 288.30 g/mol. The compound's structure allows for various chemical reactions, which can be exploited for further modifications to enhance its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N2O4 |
| Molecular Weight | 288.30 g/mol |
| CAS Number | 1286713-67-4 |
| Physical Form | Solid |
| Purity | ≥95% |
Research indicates that this compound exhibits significant biological activity by inhibiting osteoclast differentiation. The mechanism appears to involve modulation of specific cellular pathways rather than direct interference with RANKL signaling pathways. Notably, the compound influences the expression of CD47 and cathepsin K, which are critical in osteoclast function and differentiation.
Key Mechanisms:
- Inhibition of Osteoclast Formation : Reduces the formation of multinucleated tartrate-resistant acid phosphatase-positive cells.
- Modulation of Gene Expression : Alters early fusion markers without significantly affecting key osteoclast-specific gene markers.
Biological Activity and Applications
The compound has been studied for its potential applications in treating conditions related to bone metabolism, such as osteoporosis. Its ability to inhibit osteoclast differentiation suggests it may serve as a therapeutic agent in managing bone density loss.
Case Studies:
- Osteoclast Differentiation Study : In vitro studies demonstrated that treatment with this compound significantly decreased the number of osteoclasts formed from precursor cells, indicating its potential for osteoporosis treatment.
- Cell Signaling Pathway Analysis : Investigations into cellular signaling pathways revealed that the compound does not interfere with RANKL but modulates downstream effects through other mechanisms, providing insights into its unique action profile.
Comparative Analysis with Similar Compounds
The structural uniqueness of this compound sets it apart from similar compounds. Below is a comparison table highlighting its distinct features:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Pyridazinone core with methoxyphenyl | Inhibits osteoclast differentiation |
| 4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanoic acid | Similar structure but different methoxy position | Potentially similar effects |
| 4-(3-(3-hydroxyphenyl)-6-oxopyridazin-1(6H)-yl)butanoic acid | Hydroxyl group instead of methoxy | Varies in biological activity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for pyridazinone derivatives structurally related to 4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanoic acid?
- Answer : Pyridazinone cores are typically synthesized via cyclocondensation of hydrazine derivatives with diketones or via substitution reactions. For example, benzyl bromide derivatives react with pyridazinone precursors under basic conditions (e.g., K₂CO₃ in DMF at 5°C) to introduce aryl groups . Specific to analogs, Lawesson’s reagent has been used to convert amides to thioamides in pyridazinone derivatives, though yields vary significantly (10–99.9%) depending on substituents . For the target compound, a similar approach may involve coupling 3-methoxybenzyl groups to a pyridazinone scaffold followed by butanoic acid functionalization.
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Answer : Key characterization methods include:
- ¹H NMR : Pyridazinone protons resonate at δ 6.5–8.5 ppm, with methoxyphenyl groups showing aromatic protons near δ 7.0–7.5 ppm and a singlet for the methoxy group at δ ~3.8 ppm .
- HRMS : Molecular ion peaks (e.g., [M+Na]⁺) should match calculated masses (e.g., C₁₇H₁₅N₃O₄S requires m/z 380.057548) .
- IR : Confirm carbonyl (C=O) stretches at ~1660–1680 cm⁻¹ and carboxylic acid (O-H) at ~2500–3300 cm⁻¹ .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Answer : Evidence suggests pyridazinone derivatives are tested for receptor antagonism (e.g., GABA-A receptors via radioligand displacement assays) . For multi-target profiling, enzyme inhibition assays (e.g., COX-2, 5-LOX) using fluorogenic substrates or ELISA-based detection are recommended .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy group position) impact bioactivity in pyridazinone derivatives?
- Answer : Substitution at the 3-methoxyphenyl position enhances receptor binding affinity due to increased lipophilicity and π-π stacking. For example, 4-(3-methoxybenzyl) analogs showed higher GABA-A antagonism (IC₅₀ < 1 µM) compared to unsubstituted derivatives . Conversely, nitro or halogen substituents on the benzyl group reduce solubility but improve enzyme inhibition (e.g., COX-2 IC₅₀ = 0.8 µM for 4-nitrobenzyl derivatives) .
Q. How can contradictory data on synthetic yields (e.g., 10% vs. 99.9% for similar reactions) be resolved?
- Answer : Low yields (e.g., 10% for bromophenyl acetamide derivatives) may result from steric hindrance or side reactions (e.g., hydrolysis). Optimization strategies include:
- Using anhydrous conditions and slow reagent addition .
- Screening alternative catalysts (e.g., DMAP for amide coupling) .
- Adjusting solvent polarity (e.g., DMF for nucleophilic substitution vs. THF for cyclization) .
Q. What computational tools are effective for predicting multi-target interactions of this compound?
- Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to GABA-A receptors (PDB: 6HUP) and COX-2 (PDB: 5KIR). For example, the methoxyphenyl group aligns with hydrophobic pockets in COX-2, while the carboxylic acid forms hydrogen bonds with Arg120 .
Key Research Gaps and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
